Clionastatin B

Description

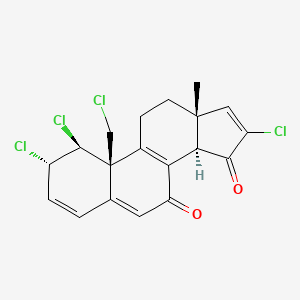

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16Cl4O2 |

|---|---|

Molecular Weight |

418.1 g/mol |

IUPAC Name |

(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |

InChI Key |

ZNBLDVJPJJWYKW-QWJXWIJWSA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

Canonical SMILES |

CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

Synonyms |

clionastatin B |

Origin of Product |

United States |

Structural Elucidation Methodologies and Revisions for Clionastatin B

Spectroscopic Techniques Employed in Initial Characterization

The initial structural hypothesis for Clionastatin B and its analogue, Clionastatin A, was formulated based on comprehensive spectroscopic data. chemistryviews.orgmdpi.com These compounds were the first polyhalogenated steroids discovered from a natural source, making their characterization particularly challenging. mdpi.comacs.org

NMR spectroscopy was the cornerstone of the initial structural determination of this compound. chemistryviews.org Researchers Fattorusso and colleagues employed a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to piece together the molecule's carbon framework and proton environments. mdpi.comscispace.com Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms. mdpi.com

The relative stereochemistry of the proposed structure was deduced from ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations. mdpi.comacs.org However, the definitive configuration remained unconfirmed as the isolated natural product was an amorphous solid that resisted crystallization. mdpi.comacs.org

Years later, the total synthesis of this compound by the Gui group provided a synthetic sample for comparison. chemistryviews.orgresearchgate.net While the ¹H NMR data of the synthetic compound showed good agreement with that of the natural isolate, more detailed Nuclear Overhauser Effect (NOE) spectroscopy revealed a critical discrepancy. researchgate.netacs.org A strong correlation was observed between the C18-methyl group and the proton at C14 (C14–H), which indicated a β-configuration for the C14–H. researchgate.netacs.org This was contrary to the α-configuration that had been originally proposed, suggesting the C/D ring system was cis-fused. chemistryviews.orgresearchgate.net

Table 1: Comparison of Key NMR Observations for this compound

| Analysis | Technique | Key Finding | Implication |

|---|---|---|---|

| Initial Proposal | ROESY | Correlations supported a specific relative stereochemistry. | Proposed a trans-fused C/D ring junction. mdpi.comacs.org |

| Post-Synthesis | NOESY | Strong correlation between C18-Me and C14-H. | Indicated a cis-fused C/D ring junction, contradicting the initial proposal. researchgate.netacs.org |

Mass spectrometry played a crucial, complementary role in the initial characterization by determining the molecular formula of this compound. mdpi.com High-resolution mass spectrometry (HRMS) provided the exact mass, allowing for the calculation of the elemental composition, which was essential for identifying the number of chlorine atoms in the structure. acs.org This technique was also vital during the total synthesis efforts to confirm the masses of synthetic intermediates and the final product, ensuring that the correct atoms had been incorporated at each step. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Approaches in Structure Determination

Computational methods have become increasingly powerful in verifying and revising natural product structures, and they were applied retrospectively to the this compound case.

To validate the proposed structure of the clionastatins, a Computer-Assisted Structure Elucidation (CASE) analysis was performed using the original NMR data. mdpi.commdpi.com A Molecular Connectivity Diagram (MCD) was constructed based on the 2D NMR correlations. mdpi.com Using a Fuzzy Structure Generation (FSG) algorithm, the CASE program analyzed the spectroscopic data to generate possible structures. mdpi.com The analysis concluded that the originally proposed constitutional structure (i.e., the sequence of atom connections) was the only one that could be logically deduced from the available NMR data, even though some calculated ¹³C chemical shifts showed deviations from the experimental values. mdpi.com This suggested that the initial connectivity was correct, but the stereochemistry was the likely source of error.

Density Functional Theory (DFT) calculations are often used in conjunction with CASE to refine structural hypotheses. mdpi.com By calculating the predicted NMR chemical shifts for a proposed structure with high accuracy, DFT can help differentiate between several possible isomers or stereoisomers. mdpi.comdntb.gov.ua In the broader research on clionastatins, DFT calculations were also employed to rationalize the outcomes of certain chemical reactions during the total synthesis and to understand the conformational energetics of the steroid backbone. researchgate.netacs.org The synergy between CASE analysis and DFT calculations enhances the robustness of structure selection, particularly for complex stereochemical problems. mdpi.com

Computer-Assisted Structure Elucidation (CASE)

X-ray Crystallographic Analysis for Stereochemical Confirmation

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. The primary obstacle in the initial study of this compound was the inability to grow a suitable crystal from the small amount of amorphous material isolated from the natural source. chemistryviews.orgmdpi.com

This limitation was overcome following the first asymmetric total synthesis of Clionastatin A and B. researchgate.net The synthetic route produced enough material to allow for the cultivation of high-quality crystals of Clionastatin A, a closely related analogue that shares the same steroidal core. researchgate.netacs.org The resulting X-ray crystallographic analysis unambiguously confirmed the stereochemistry of the synthetic molecule. researchgate.netacs.org It proved that the C/D-ring system was cis-fused, which meant that the stereocenter at the C14 position was the opposite of what was originally proposed. chemistryviews.orgacs.org This finding corrected the structure of both Clionastatin A and this compound, resolving the discrepancies first hinted at by the NOESY data and finalizing the structural elucidation of this unique class of marine steroids. researchgate.netacs.org

Table 2: Compound Names

| Compound Name |

|---|

| Clionastatin A |

| This compound |

Chemical Synthesis as a Tool for Structure Confirmation and Revision

Chemical synthesis has played a pivotal role in the journey to elucidate the correct structure of this compound. Initial synthetic efforts were aimed at confirming the structure proposed upon its discovery, while later, more comprehensive total syntheses revealed a critical stereochemical discrepancy, leading to a revision of the accepted structure.

This compound, along with its analogue Clionastatin A, was first isolated from the Mediterranean burrowing sponge Cliona nigricans. acs.org The initial structural proposal was based on extensive analysis of 1D and 2D NMR (Nuclear Magnetic Resonance) and Mass Spectrometry data. mdpi.com These polychlorinated androstanes presented a unique 3,5,8(9)-16-tetraen-7,15-dione framework, a feature previously unseen in natural or synthetic steroids. acs.org The relative stereochemistry was assigned based on ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations. acs.org However, due to the small amount of amorphous solid isolated, X-ray crystal structure analysis was not possible, leaving a degree of uncertainty in the proposed structure. acs.orgescholarship.org

To address this ambiguity and provide stronger evidence for the proposed structure, Tartakoff and Vanderwal undertook a synthesis of the highly chlorinated ABC tricyclic ring system of the clionastatins in 2014. acs.orgnih.gov Their work provided significant support for the original structural assignment. acs.orgnih.gov By synthesizing the core ring system, they were able to compare the NMR data of their synthetic intermediate with the corresponding data from the natural product. acs.orgmdpi.com The comparison showed a strong corroboration between the ¹H NMR spectra, particularly in the A and B rings, lending confidence to the initial structural and stereochemical assignments made by Fattorusso and coworkers. acs.orgmdpi.com

Key Research Findings from the Synthesis of the ABC Tricyclic Core:

| Finding | Significance for Structural Corroboration |

| Successful synthesis of the ABC tricyclic ring system. acs.org | Validated a key disconnection in the retrosynthetic analysis and laid the groundwork for a total synthesis. acs.org |

| Comparison of ¹H NMR spectra of the synthetic tricycle with natural this compound. acs.org | Showed strong agreement, supporting the originally proposed structure and relative stereochemistry. acs.orgmdpi.com |

| Addressed the challenge of installing the three chlorine atoms found in Clionastatin A. acs.org | Provided a viable synthetic route to a key structural feature of the molecule. acs.org |

This synthetic endeavor was a critical step in the structural elucidation process, demonstrating how the synthesis of a significant fragment of a complex natural product can be used to validate a proposed structure in the absence of crystallographic data.

Despite the corroborating evidence from the synthesis of the ABC tricycle, the definitive confirmation of the structure of this compound awaited its total synthesis. In 2021, the first total synthesis of both Clionastatin A and B was achieved by Jinghan Gui and colleagues. chemistryviews.orgacs.org This landmark achievement not only provided access to these rare natural products but also led to a crucial revision of their stereochemistry. chemistryviews.orgacs.org

The synthesis was accomplished through a convergent, radical fragment coupling approach. acs.orgacs.org Key steps included an Ireland-Claisen rearrangement, a regioselective acyl radical conjugate addition, an intramolecular Heck reaction to form the tetracyclic core, and a diastereoselective olefin dichlorination. acs.orgresearchgate.net Upon completion of the synthesis, the research team compared the spectroscopic data of their synthetic compounds with those of the natural products. chemistryviews.org While there was good agreement in the ¹H NMR spectra, a critical discrepancy emerged from NOE (Nuclear Overhauser Effect) spectroscopy. acs.org

The NOE data for the synthetic molecules showed a strong correlation between the C18-methyl group and the C14-proton, indicating that the C14-proton was in the β-configuration. acs.org This was contrary to the originally proposed α-configuration. acs.org This finding suggested that the C/D-ring system of the clionastatins is cis-fused, not trans-fused as initially thought. chemistryviews.orgacs.org The revised stereochemistry at C14 was unequivocally confirmed by X-ray crystallographic analysis of a synthetic intermediate of Clionastatin A. acs.orgresearchgate.net Consequently, the true structures of Clionastatin A and B were determined to be the C14 epimers of the originally proposed structures. acs.orgacs.orgnih.gov

A subsequent two-stage synthesis of Clionastatins A and B from testosterone (B1683101) by Lei and coworkers in 2022 further solidified this structural revision. nih.gov

Comparison of Proposed and Revised Structures of this compound:

| Feature | Originally Proposed Structure | Revised Structure |

| C14 Stereochemistry | α-hydrogen (trans-fused C/D rings) acs.org | β-hydrogen (cis-fused C/D rings) chemistryviews.orgacs.org |

| Spectroscopic Evidence | Based on initial ROESY correlations. acs.org | Confirmed by NOE spectroscopy and X-ray crystallography of a synthetic intermediate. acs.org |

| Synthetic Confirmation | Partially supported by synthesis of the ABC tricycle. acs.orgnih.gov | Definitively established by the first total synthesis. chemistryviews.orgacs.org |

This revision highlights the power of total synthesis as the ultimate tool for structure verification. While spectroscopic methods are indispensable for initial structure elucidation, the unambiguous construction of a molecule in the laboratory provides the most definitive proof of its three-dimensional arrangement.

Total Synthesis of Clionastatin B

Retrosynthetic Analysis and Strategic Disconnections

The journey to synthesize a complex natural product like Clionastatin B begins with a thorough retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. This analysis reveals the key strategic bonds to be formed and the potential challenges that lie ahead.

A significant breakthrough in the synthesis of this compound was the revision of its initially proposed structure. Synthetic efforts revealed that the natural products are, in fact, the C14 epimers of the originally suggested structures, featuring a cis-fused C/D-ring system. researchgate.netchemistryviews.org This crucial finding redirected subsequent synthetic strategies.

Challenges Associated with Polychlorination and Stereocenter Control

The synthesis of this compound is fraught with challenges, primarily stemming from its intricate polychlorination pattern and the need for precise stereocenter control. researchgate.netuniurb.it

One of the most significant hurdles is the installation of the vicinal dichlorides at the C1 and C2 positions in a pseudoequatorial configuration. researchgate.netresearchgate.net Standard dihalogenation methods on steroid substrates typically yield the thermodynamically favored diaxial products. researchgate.net Overcoming this stereochemical preference requires a carefully designed strategy, such as a substrate-controlled diastereoselective olefin dichlorination. researchgate.net

The C10 quaternary stereocenter is another major synthetic obstacle. researchgate.netacs.org Its construction necessitates a robust method to form a fully substituted carbon atom with the correct spatial arrangement. Furthermore, the presence of neopentylic chlorides at C1 and C19 complicates late-stage introductions via substitution reactions. acs.org The B-ring dienone system also presents a challenge, as it is prone to aromatization, especially when a C19 hydroxyl group is present. researchgate.net Introducing the C19 chloride at an earlier stage was found to stabilize the steroid backbone against this aromatization. nih.gov

Convergent versus Linear Synthetic Approaches

In planning the synthesis of a complex molecule like this compound, chemists must choose between a linear or a convergent approach. A linear synthesis builds the molecule step-by-step in a single sequence, while a convergent synthesis prepares key fragments of the molecule independently before combining them at a later stage. uniurb.itfiveable.me

A convergent approach also provides greater flexibility, as the order of fragment assembly can be optimized based on the reactivity of the individual pieces. fiveable.me This is particularly beneficial when dealing with heavily functionalized and sp3-rich fragments, where radical reactions are often preferred over polar reactions to avoid unwanted side reactions with sensitive functional groups. researchgate.netacs.org The successful total synthesis of this compound was accomplished using a convergent, radical fragment coupling approach. researchgate.netnih.gov

Asymmetric Total Synthesis Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of natural products. Asymmetric synthesis methodologies are therefore essential to control the three-dimensional arrangement of atoms in the this compound molecule.

The first asymmetric total synthesis of Clionastatin A and B was achieved in 16 and 17 steps, respectively. chemistryviews.org A key element of this synthesis was a traceless stereochemical relay strategy, where a stereocenter introduced early in the synthesis is used to control the formation of other stereocenters before being removed. researchgate.net Specifically, an Ireland-Claisen rearrangement was used to set the C5 stereocenter, which then directed the formation of the crucial C10 quaternary stereocenter. researchgate.netresearchgate.netacs.org

Fragment-Based Coupling Strategies

As highlighted in the retrosynthetic analysis, a fragment-based coupling strategy is at the heart of the this compound synthesis. chemistryviews.orgciac.jl.cnresearchgate.netresearchgate.net This convergent approach involves the synthesis of two key building blocks, which are then joined together to form the core structure of the molecule. researchgate.netacs.org

The core tetracyclic framework of this compound was assembled through a combination of a radical fragment coupling reaction and an intramolecular Heck reaction. researchgate.net

A key step in the convergent synthesis of this compound is the regioselective acyl radical conjugate addition. ciac.jl.cnresearchgate.netresearchgate.net This reaction joins the two main fragments of the molecule. researchgate.net An acyl radical, generated from an acyl telluride, undergoes a conjugate addition to an enone. chemistryviews.orgresearchgate.net This specific reaction was found to be highly effective, with the acyl radical adding exclusively at the C8 position of the enone. acs.org The use of an acyl telluride as the acyl radical precursor proved to be uniquely successful; other precursors, such as acyl selenides, failed to produce the desired conjugate addition product. acs.org

Following the successful coupling of the two fragments, an intramolecular Heck reaction is employed to construct the C10 quaternary stereocenter and close the ring system. researchgate.netciac.jl.cnresearchgate.netresearchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond within the molecule, creating the tetracyclic core of this compound. chemistryviews.org However, the carbonyl groups at C7 and C15 were found to interfere with the Heck cyclization. acs.org To circumvent this issue, these carbonyls were temporarily reduced to alcohols before the Heck reaction and then re-oxidized afterward. acs.org This strategic maneuver allowed for the successful formation of the desired ring structure. acs.org

Acyl Radical Conjugate Addition

Stereocenter Introduction and Relay Strategies

A critical aspect of the total synthesis of this compound is the precise control of its stereochemistry. Synthetic approaches have utilized powerful and reliable reactions to establish key stereocenters, which are then relayed to other parts of the molecule. researchgate.netresearchgate.netnih.gov

The Ireland-Claisen rearrangement has proven to be a pivotal reaction in the synthesis of this compound. researchgate.netnih.govchemrxiv.org This powerful carbon-carbon bond-forming reaction is employed to establish the C5 stereocenter. researchgate.netnih.gov The stereochemical information from an existing stereocenter in the starting material is effectively transferred to create the new C5 stereocenter with high fidelity. This newly established stereocenter at C5 plays a crucial role in a "traceless stereochemical relay," ultimately dictating the stereochemistry of the C10 quaternary stereocenter through a subsequent intramolecular Heck reaction. researchgate.netresearchgate.netnih.govacs.org This strategic use of the Ireland-Claisen rearrangement is a cornerstone of the convergent approach to the clionastatin core. researchgate.netnih.govchemrxiv.org

In a reported synthesis, an allylic acetate (B1210297) was subjected to the Ireland–Claisen rearrangement using potassium bis(trimethylsilyl)amide and trimethylsilyl (B98337) chloride to yield a carboxylic acid intermediate, which was then converted into an acyl telluride for a subsequent radical fragment coupling. researchgate.netacs.org This sequence highlights the utility of the rearrangement in setting up key fragments for convergent synthesis strategies. chemistryviews.org

The asymmetric Corey–Bakshi–Shibata (CBS) reduction is another key transformation utilized in the synthesis of this compound. researchgate.netnih.gov This method is instrumental in establishing the C1 stereogenic center in an early-stage intermediate. researchgate.netresearchgate.net The CBS reduction of a ketone precursor provides the corresponding allylic alcohol with high enantioselectivity. acs.org

For instance, the synthesis commenced with the CBS reduction of an enone, which furnished an allylic acetate in high yield and with an 85% enantiomeric excess after in-situ protection of the resulting hydroxyl group. researchgate.netacs.org The stereocenter created in this step is the foundational stereochemical element that is subsequently transferred via the Ireland-Claisen rearrangement to the C5 position, and ultimately to the C10 quaternary center. researchgate.netresearchgate.netnih.gov This demonstrates a traceless stereochemical relay strategy where the initial stereocenter at C1 is not present in the final product but is essential for establishing the stereochemistry of other key centers. researchgate.net

Ireland–Claisen Rearrangement

Diastereoselective Olefin Dichlorination Approaches

A significant synthetic hurdle in the total synthesis of this compound is the installation of the vicinal dichlorides at the C1 and C2 positions. researchgate.netresearchgate.netchemrxiv.orgacs.orgnih.govacs.org The challenge lies in achieving the desired pseudoequatorial configuration of both chlorine atoms, as standard dichlorination of steroidal C1-C2 olefins typically results in the formation of the thermodynamically favored diaxial product. researchgate.netacs.org

To overcome the inherent preference for diaxial addition, specific strategies have been developed to install the C1 and C2 pseudoequatorial dichlorides. researchgate.netresearchgate.netchemrxiv.orgacs.orgnih.gov One successful approach involved the use of a sultine intermediate. researchgate.net The reaction of a homoallylic alcohol with thionyl chloride unexpectedly led to the formation of a sultine as a single diastereomer. researchgate.net This cyclic intermediate then underwent a substrate-controlled diastereoselective dichlorination with tetraethylammonium (B1195904) trichloride (B1173362) (Et4NCl3), also known as the Mioskowski reagent, to furnish the desired dichloride with the correct pseudoequatorial stereochemistry in good yield. researchgate.netthieme-connect.com

Another strategy employed a conformationally controlled, highly stereoselective dichlorination at C1 and C2. acs.orgnih.gov This approach, part of a two-stage chlorination-oxidation strategy starting from testosterone (B1683101), also successfully installed the diequatorial C1,C2-dichloride. researchgate.net

The stereochemical outcome of the dichlorination reaction has been shown to be highly dependent on the substrate's structure, demonstrating substrate-controlled stereoselectivity. acs.orgnih.govacs.org In one synthetic route, the dichlorination of a homoallylic alcohol intermediate was investigated. researchgate.net It was found that the presence and nature of a nearby hydroxyl group and its protecting group could significantly influence the diastereoselectivity of the dichlorination. acs.org

For example, the dichlorination of a silyl-protected alcohol intermediate initially gave an unfavorable ratio of diastereomers. acs.org However, after deprotection to the free alcohol, subsequent dichlorination with Et4NCl3 favored the desired diastereomer with pseudoequatorial chlorides. acs.org This unexpected reversal in stereoselectivity was crucial for the success of the synthesis. acs.org Further investigation into a sultine intermediate revealed that it underwent dichlorination to give the desired product in 61% yield along with the undesired diastereomer in 20% yield. researchgate.netresearchgate.net The oxidation of this sultine to an allylic alcohol followed by dichlorination also yielded the desired dichloride, the structure of which was confirmed by X-ray crystallography. researchgate.net These findings underscore the profound effect that substrate structure and neighboring functional groups can have on directing the stereochemical course of the dichlorination reaction. researchgate.netacs.org

Pseudoequatorial Dichloride Installation

Divergent Synthetic Strategies

Two-Stage Chlorination-Oxidation Approaches from Precursors (e.g., Testosterone)

A notable and concise pathway to this compound has been achieved through a divergent semisynthesis starting from the inexpensive and readily available steroid, testosterone. researchgate.netacs.orgnih.gov This strategy is centered around a unique two-stage chlorination-oxidation sequence. researchgate.netacs.orgnih.govacs.org The initial phase focuses on the strategic installation of chlorine atoms, followed by a second phase of increasing the oxidation level of the steroid backbone. researchgate.netresearcher.lifexmu.edu.cn This approach proved effective in overcoming the propensity of the steroid backbone to aromatize during the oxidation stages, a stability that was secured by the early introduction of the C19 chloride. acs.orgnih.govacs.org

The key transformations during the chlorination stage are highly specific and stereocontrolled. researchgate.netacs.orgnih.gov A critical step involves a conformationally controlled, stereospecific dichlorination that installs the diequatorial C1,C2-dichloride via an unusual β-chloronium intermediate. researchgate.netresearcher.life Another crucial chlorination occurs at the neopentyl C19 position, which is directed by a C4-hydroxyl group after an initial C19-H oxygenation. researchgate.netacs.orgnih.gov This sequence successfully installs three of the necessary chlorine atoms onto the steroid framework. researchgate.netnih.gov

The synthesis of clionastatins A and B from testosterone was accomplished in 16 and 17 steps, respectively, highlighting the efficiency of this two-stage strategy. chemistryviews.org

Late-Stage Functionalization and Olefin Desaturation

Late-stage functionalization, particularly the introduction of unsaturation, is a critical part of the synthesis of this compound. researchgate.netciac.jl.cn The creation of isolated olefins from saturated aliphatic chains is a challenging transformation, often requiring harsh conditions. nih.gov However, modern synthetic methods have enabled these transformations under milder, more selective conditions. acs.orgresearchgate.net

In the synthesis of this compound, several key desaturation steps are employed to build the required high level of oxidation in the molecule's core. researchgate.net The C6–C7 double bond is forged using a one-pot photochemical dibromination followed by reductive debromination. researchgate.netacs.orgacs.org Subsequently, a regioselective anti-Markovnikov oxidation of this C6-C7 olefin, achieved through photoredox-metal dual catalysis, establishes the B-ring enone. researchgate.netacs.orgacs.org

A crucial late-stage desaturation is the introduction of the C8–C9 double bond, which is accomplished using selenium dioxide (SeO₂). researchgate.netdkfz.de This step is vital for completing the highly unsaturated androstane (B1237026) framework characteristic of this compound. ciac.jl.cn The D-ring enone, another key feature, is constructed via a Wharton transposition. researchgate.netacs.orgacs.org

Key Synthetic Intermediates and Reaction Sequences

The total synthesis of this compound relies on a series of key intermediates and carefully orchestrated reaction sequences. acs.orgacs.orgxmu.edu.cnchemistryviews.orgresearchgate.net A convergent, radical fragment coupling approach has been successfully utilized, which also led to the revision of the originally proposed stereochemistry of the natural products. chemistryviews.orgresearchgate.netnih.gov

One of the pivotal strategies involves an Ireland-Claisen rearrangement. chemistryviews.orgresearchgate.netnih.gov This reaction is instrumental in setting the C5 stereocenter, which is then relayed to establish the C10 quaternary stereocenter of the final clionastatin structure. researchgate.netnih.govacs.org

The assembly of the core tetracyclic framework is achieved through a sequence involving a regioselective acyl radical conjugate addition to connect two major fragments, followed by an intramolecular Heck reaction to form the C10 quaternary stereocenter. chemistryviews.orgresearchgate.netnih.gov

The challenging installation of the C1 and C2 pseudoequatorial dichlorides is accomplished via a diastereoselective olefin dichlorination of a sultine intermediate. researchgate.net This method overcomes the typical preference for the formation of diaxial products in steroid systems. researchgate.net

The final steps of the synthesis involve obtaining clionastatin A, which is then converted to this compound through a regioselective chlorination using tetraethylammonium trichloride (Et₄NCl₃). chemistryviews.orgdkfz.de

Table of Key Reactions and Reagents

| Step | Transformation | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Chlorination | C1, C2-Dichlorination | β-chloronium intermediate | researchgate.net |

| C19-Chlorination | C4-OH directed oxygenation, neopentyl chlorination | researchgate.netacs.orgnih.gov | |

| Final Chlorination | Et₄NCl₃ | chemistryviews.orgdkfz.de | |

| Desaturation | C6-C7 Desaturation | Photochemical dibromination-reductive debromination | researchgate.netacs.orgacs.org |

| C8-C9 Desaturation | SeO₂ | researchgate.netdkfz.de | |

| Key Reactions | D-ring enone formation | Wharton transposition | researchgate.netacs.orgacs.org |

| C5 Stereocenter | Ireland-Claisen rearrangement | chemistryviews.orgresearchgate.netnih.gov | |

| Fragment Coupling | Acyl radical conjugate addition | chemistryviews.orgresearchgate.netnih.gov | |

| C10 Quaternary Center | Intramolecular Heck reaction | chemistryviews.orgresearchgate.netnih.gov |

Table of Key Synthetic Intermediates

| Intermediate | Significance | Synthetic Stage | Reference |

|---|---|---|---|

| Testosterone | Inexpensive starting material | Initial | researchgate.netacs.orgnih.govresearcher.life |

| C1,C2-dichloro, C19-chloro steroid | Key chlorinated intermediate | Chlorination Stage | researchgate.net |

| D-ring enone | Core structural feature | Oxidation Stage | researchgate.netacs.org |

| Acyl telluride fragment | Key fragment for coupling | Fragment Synthesis | chemistryviews.org |

| Tetracyclic core | Assembled framework before final functionalization | Cyclization Stage | researchgate.net |

Biological Activities and Preclinical Investigations of Clionastatin B

Cytotoxic Activity Spectrum

Anti-tumor Cell Line Potency (in vitro assays)

Initial biological evaluations revealed that Clionastatin B exhibits potent cytotoxic activity against a range of tumor cell lines. epfl.chresearchgate.netchemistryviews.org In a preliminary study, this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.8 to 2.0 µg/mL. researchgate.net Further investigations provided more specific data on its potency against various murine and human cancer cell lines.

The cytotoxic effects of this compound have been quantified against several cell lines, as detailed in the table below.

| Cell Line | Organism | Cell Type | IC50 (µg/mL) |

| WEHI 164 | Murine | Fibrosarcoma | 1.1 |

| RAW 264.7 | Murine | Macrophage | 1.4 |

| THP-1 | Human | Monocyte | 2.0 |

Table 1. In vitro cytotoxic activity of this compound against various tumor cell lines. escholarship.org

These findings underscore the potential of this compound as a cytotoxic agent against different types of cancer cells. mdpi.comnih.gov

Comparative Cytotoxicity with Clionastatin A and Related Compounds

This compound is structurally very similar to Clionastatin A, another polychlorinated steroid isolated from the same sponge. rsc.orgmdpi.com Comparative studies have shown that both compounds exhibit potent cytotoxicity. escholarship.org

The following table provides a comparison of the cytotoxic activities of Clionastatin A and this compound against the same panel of cell lines.

| Cell Line | Clionastatin A IC50 (µg/mL) | This compound IC50 (µg/mL) |

| WEHI 164 | 0.8 | 1.1 |

| RAW 264.7 | 1.1 | 1.4 |

| THP-1 | 1.5 | 2.0 |

Table 2. Comparative in vitro cytotoxic activity of Clionastatin A and this compound. escholarship.org

The data indicate that Clionastatin A is slightly more potent than this compound across the tested cell lines. The difference in their chemical structures, specifically the additional chlorine atom in this compound, likely accounts for this variation in cytotoxic potency. chemistryviews.org

Molecular Mechanisms of Action (Hypothesized/Investigated in Preclinical Context)

The precise molecular mechanisms by which this compound exerts its cytotoxic effects are still under investigation. However, preliminary studies and its chemical structure provide some insights into its potential cellular interactions and the pathways it may affect.

Interactions with Cellular Targets

The α-haloacrolyl moiety present in the structure of this compound is a key feature that suggests a potential mechanism of action involving interaction with biological thiols. acs.orgnih.gov This functional group is found in other cytotoxic natural products and is known to be reactive. It is hypothesized that this compound could be activated within the cell through conjugate addition of thiols, such as glutathione. nih.gov This reaction could lead to the formation of a reactive episulfonium ion intermediate, which can then alkylate cellular macromolecules like DNA. nih.gov Specifically, this alkylation may target deoxyguanosine residues in DNA, leading to labile lesions and ultimately contributing to cell death. nih.gov

Cellular Pathways Affected in in vitro Models

The primary observed effect of this compound in in vitro models is the inhibition of cancer cell growth. mdpi.comnih.gov The cytotoxic data clearly demonstrates its ability to impede the proliferation of various tumor cell lines. escholarship.org While the specific signaling pathways affected by this compound have not been fully elucidated, its proposed mechanism of DNA damage suggests that it could trigger cellular responses to genotoxic stress. This can include the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). The inhibition of cancer cell growth is a direct consequence of these cellular insults.

Structure-Activity Relationship (SAR) Studies

Formal and extensive structure-activity relationship (SAR) studies for the clionastatins are still in their early stages. However, the initial comparative cytotoxicity data between Clionastatin A and this compound provides a preliminary insight into the SAR of this compound class.

The key structural difference between Clionastatin A and this compound is the presence of an additional chlorine atom at the C16 position in this compound. chemistryviews.org The observation that Clionastatin A is generally more potent than this compound suggests that the presence of the C16-chloro group in this compound may slightly diminish its cytotoxic activity. escholarship.org This initial finding highlights the sensitivity of the biological activity to the halogenation pattern on the steroid core. Further research involving the synthesis of various analogues with modifications at different positions will be crucial to develop a comprehensive SAR model and to potentially design even more potent cytotoxic agents. acs.orgnih.gov

Impact of Polychlorination on Biological Efficacy

This compound is a tetrachlorinated androstane (B1237026) derivative, a feature that distinguishes it from most known steroids and is considered a key contributor to its biological activity. mdpi-res.com It and its close analogue, the trichlorinated clionastatin A, were the first polyhalogenated steroids to be identified from a natural source, either marine or terrestrial. mdpi-res.comresearchgate.net The presence of multiple chlorine atoms on the steroid scaffold is a rare occurrence in nature and is thought to be crucial for its cytotoxic effects. mdpi.commdpi-res.com

Role of Stereochemistry in Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound. Initial structural elucidation was based on NMR spectroscopic data. chemistryviews.org However, the first total synthesis of this compound and its congener, Clionastatin A, led to a significant revision of their initially proposed stereochemistry. chemistryviews.orgnih.gov

The synthetic work revealed that the actual structures of these natural products are C14 epimers of what was originally proposed. researchgate.netnih.gov This means the configuration at the 14th carbon position is different from what was first thought, resulting in a cis-fused C/D ring system. chemistryviews.org This stereochemical revision was confirmed by the good agreement between the optical rotations and 1H NMR spectra of the synthesized compounds and the natural isolates. chemistryviews.org

The stereoselective construction of the vicinal dichlorides at the C1 and C2 positions, which are in a pseudoequatorial orientation, presented a significant synthetic challenge and highlights the importance of this specific stereochemical arrangement. researchgate.netresearchgate.net The development of methods for diastereoselective dichlorination was crucial to achieving the correct stereoisomer. researchgate.netnih.gov The critical role of stereochemistry is further emphasized by the fact that even subtle changes in the spatial orientation of substituent groups can dramatically alter the biological activity of complex molecules. Therefore, the precise stereochemistry of this compound is integral to its potent cytotoxic properties.

Analogue Synthesis for SAR Exploration

To understand the relationship between the structure of this compound and its biological activity (Structure-Activity Relationship, or SAR), researchers have focused on the synthesis of various analogues. researchgate.netresearchgate.net This approach involves systematically modifying different parts of the molecule to determine which features are essential for its cytotoxic effects.

Key strategies in analogue synthesis have included:

Varying the degree and position of chlorination: A two-stage chlorination-oxidation strategy has been developed to concisely and divergently synthesize both Clionastatin A and B from testosterone (B1683101). nih.govresearchgate.net This allows for the creation of a series of related compounds with different numbers and placements of chlorine atoms, which is crucial for understanding the impact of polychlorination. nih.gov

Modification of the steroid backbone: Synthetic efforts have explored different methods for constructing the core ring system, including intramolecular Heck reactions and Wharton transposition, to create intermediates that can be further elaborated into diverse analogues. researchgate.netnih.govresearchgate.net

Alteration of stereochemistry: The development of stereoselective synthesis techniques has not only been crucial for confirming the correct structure of this compound but also provides a means to generate stereoisomers (diastereomers) of the natural product. researchgate.netnih.govacs.org Comparing the biological activities of these different stereoisomers can provide deep insights into the spatial requirements for target binding and efficacy.

These synthetic endeavors have led to the creation of a library of Clionastatin analogues. researchgate.netresearchgate.netnih.gov While detailed biological data for many of these analogues are still emerging, this collection of compounds provides an invaluable toolkit for probing the molecular mechanism of action of this compound and for identifying new, potentially more potent or selective, anticancer agents. acs.org The insights gained from these SAR studies are expected to guide the future design of novel therapeutic agents based on the clionastatin scaffold. researchgate.netnih.gov

Biosynthetic Considerations

Origin in Marine Sponges (e.g., Cliona nigricans)

Clionastatin B is a secondary metabolite isolated from marine invertebrates. nih.gov Specifically, it was first identified and sourced from the burrowing sponge Cliona nigricans. nih.govnih.govrsc.org This sponge, found in the Mediterranean, is the definitive natural producer of both Clionastatin A and the tetrachlorinated this compound. nih.govnih.gov These compounds were the first polyhalogenated steroids discovered in a natural organism and represent the first examples of halogenated androstanes from nature. researchgate.net Their discovery highlighted marine sponges as a rich source of novel and structurally complex bioactive molecules. nih.govnaturalproducts.net While other species of the genus Cliona, such as Cliona celata and Cliona patera, are known to produce other unique secondary metabolites, Cliona nigricans remains the specific source organism for the clionastatins. researchgate.netchemistryviews.org

Proposed Biosynthetic Pathways (if elucidated)

The precise biosynthetic pathway for this compound has not been fully elucidated in scientific literature. Steroids in many organisms are derived from common precursors like lanosterol (B1674476) or cycloartenol, following well-understood cyclization and modification pathways. nih.gov However, this compound possesses several features that distinguish it from previously known steroids, making its biosynthesis a subject of scientific inquiry. nih.gov

Its androstane (B1237026) steroidal framework is highly unusual, featuring a 3,5,8(9)-16-tetraen-7,15-dione oxidation pattern not observed in other natural or synthetic steroids. nih.gov Furthermore, the presence of four chlorine atoms is a rare feature for a steroid molecule. nih.gov

While the definitive pathway is unknown, it is hypothesized that the biosynthesis likely involves a series of complex enzymatic reactions starting from a more common steroid precursor. The process would require extensive oxidation and multiple, regioselective chlorination steps to arrive at the final structure. The laboratory synthesis of this compound has been achieved and has proven to be exceptionally challenging, requiring multi-step processes to install the correct stereochemistry and functional groups, including the chlorine atoms and the unique D-ring enone. nih.govacs.org These synthetic efforts underscore the complexity that a natural biosynthetic pathway would need to navigate. For instance, the total synthesis performed by Gui and colleagues involved 17 steps and was instrumental in revising the initially proposed stereochemistry of the natural product. chemistryviews.org

Enzymatic Machinery Involved (if elucidated)

The specific enzymatic machinery responsible for the biosynthesis of this compound in Cliona nigricans has not been identified. The formation of such a unique molecule would necessitate a suite of specialized enzymes capable of performing highly specific chemical transformations on a steroid scaffold.

General studies on steroid biosynthesis in other organisms have shown that enzymes such as cytochrome P450 monooxygenases are often responsible for the hydroxylation and oxidation of the steroid core. researchgate.net It is plausible that similar enzymes are involved in creating the highly oxidized framework of this compound.

Furthermore, the polychlorination of the androstane core is a key feature. This suggests the involvement of one or more halogenating enzymes. While the specific enzymes in Cliona nigricans are unknown, halogenases are known to exist in marine organisms and are responsible for the incorporation of halogens into natural products. The mechanism by which these enzymes would selectively chlorinate the steroid precursor at multiple positions to yield this compound remains an open area for future research.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The complex structure of Clionastatin B presents a considerable challenge for chemical synthesis. researchgate.net Future research is heavily focused on developing more efficient and sustainable methods to produce this compound and its analogues, which is crucial for enabling further biological study.

A significant breakthrough has been the development of a concise and divergent synthesis from the inexpensive starting material, testosterone (B1683101). nih.govresearchgate.net This "two-stage chlorination-oxidation strategy" is a cornerstone for future synthetic refinements. nih.gov Key transformations in this route include a conformationally controlled, stereoselective dichlorination to install the diequatorial C1,C2-dichloride and a challenging neopentyl chlorination at C19. researchgate.netnih.gov The introduction of the C19 chloride early in the synthesis is a critical step that helps stabilize the molecular backbone against aromatization during later oxidation stages. nih.gov

Future work will likely aim to optimize these existing routes and explore novel methodologies. The development of scalable and practical approaches is essential to address the potential supply issue for this compound and related compounds for extensive preclinical testing. researchgate.net Research into photoredox catalysis and other modern synthetic methods could dramatically improve efficiency, reduce step counts, and provide advantages in cost and execution. researchgate.netnih.gov

| Synthetic Strategy | Key Features | Starting Material | Reference |

| Two-Stage Chlorination-Oxidation | Divergent, Conformationally-controlled dichlorination, C4-OH directed C19 oxygenation, Wharton transposition. | Testosterone | nih.govresearchgate.net |

| Convergent Radical Fragment Coupling | Asymmetric, Ireland-Claisen rearrangement, Regioselective acyl radical conjugate addition, Intramolecular Heck reaction. | Not specified | researchgate.net |

| Diels-Alder Approach | Validated a key Diels-Alder disconnection for the ABC tricyclic ring system. | Known enone | nih.gov |

Elucidation of Comprehensive Molecular Mechanisms of Action

While this compound has demonstrated cytotoxic activity, the precise molecular mechanisms behind this effect remain largely unelucidated. nih.govethz.ch A critical future direction is to move beyond phenotypic screening and identify the specific cellular targets and pathways modulated by this compound. This knowledge is fundamental to understanding its therapeutic potential.

Future research should focus on a variety of biochemical and cell-based assays to pinpoint its mechanism of action. Investigating its interaction with key cellular components, such as proteins and nucleic acids, could reveal its primary binding partners. Techniques like thermal shift assays, affinity chromatography, and computational docking studies can be employed to identify these targets.

Furthermore, understanding the structural basis for its biological activity is paramount. The development of efficient synthetic routes is a key enabler for this research, as it allows for the creation of diverse non-natural analogues. researchgate.netacs.org By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, a detailed structure-activity relationship (SAR) can be established. nih.gov This SAR data, combined with structural biology techniques like X-ray co-crystallography with its target, could provide a high-resolution view of the critical intermolecular interactions responsible for its bioactivity, similar to how the binding modes of other natural product inhibitors have been revealed. nih.gov

Advanced Preclinical Efficacy Studies (in vitro and in vivo models, excluding human trials)

The initial discovery of this compound identified it as a primary component responsible for the cytotoxic activity of the extract from the Cliona nigricans sponge. mdpi.com This foundational finding provides a strong rationale for more advanced and comprehensive preclinical efficacy studies. Future research must involve systematic evaluation in a broader range of in vitro and in vivo models to fully characterize its anti-neoplastic potential. nih.gov

The assessment of biological activity can be carried out using both cell-based (in vitro) and animal (in vivo) models. anmm.org.mx In vitro studies should expand to a wider panel of human cancer cell lines, representing different tumor types, to determine the breadth of its activity. mdpi.com For instance, the ethyl acetate (B1210297) fraction of a Cliona sp. extract, which would contain compounds like clionastatins, showed potent cytotoxic activity against colon (HCT-116) and human larynx carcinoma (HEP-2) cell lines. mdpi.com Detailed studies on purified this compound against these and other cell lines are a logical next step.

Following promising in vitro results, efficacy must be demonstrated in in vivo animal models. nih.gov These studies are critical as they provide insight into the effect of the compound within a whole biological system. anmm.org.mx Models such as xenografts, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the anti-tumor activity of novel compounds. nih.gov The chlorinated steroid Aragusterol C, for example, demonstrated potent in vivo anti-tumor activity against L1210 cells in mice, setting a precedent for this type of investigation for this compound. nih.gov

| Model Type | Example Models/Cell Lines | Objective | Reference |

| In Vitro | Colon Cancer (HCT-116), Larynx Carcinoma (HEP-2), Murine Leukemia (P388) | Determine IC₅₀, assess breadth of activity across diverse cancer types. | nih.govnih.govmdpi.com |

| In Vivo | Mouse models (e.g., L1210 leukemia) | Evaluate anti-tumor efficacy, pharmacokinetics, and tolerability in a living system. | nih.gov |

Exploration of Novel Analogues and Derivatives for Enhanced Biological Profiles

The natural structure of this compound serves as a starting point for medicinal chemistry efforts aimed at creating novel analogues with improved properties. The generation of derivatives is essential for exploring the chemical space around the core molecule to potentially enhance activity, increase metabolic stability, or reduce off-target effects. ethz.chmdpi.com

The advancement of synthetic strategies is directly tied to the ability to produce such analogues. caltech.edu Modular synthetic approaches, where different parts of the molecule can be readily modified, are particularly valuable. caltech.edu For this compound, this could involve altering the halogenation pattern on the steroid A-ring, modifying the side chain, or changing the oxidation state at various positions. The development of late-stage functionalization techniques could dramatically streamline the synthesis of diverse analogues, facilitating the rapid establishment of structure-activity relationships. acs.org

The goal of these explorations is to develop a more comprehensive SAR model. nih.gov By understanding which functional groups are essential for activity and which can be modified, chemists can design second-generation compounds with superior therapeutic profiles. This iterative process of design, synthesis, and biological testing is a proven strategy in drug discovery. mdpi.com

Broader Ecological Roles and Chemical Ecology of Clionastatins

Clionastatins are produced by the burrowing sponge Cliona nigricans. mdpi.com Sponges of the genus Cliona are known as excavating sponges, playing a significant role in the bioerosion of calcium carbonate structures like coral reefs. researchgate.net The production of a diverse array of natural products, including steroids and alkaloids, is a characteristic of this genus. mdpi.com

The broader ecological purpose of this compound is likely linked to chemical defense. canterbury.ac.nz Marine invertebrates, being largely sessile, often rely on bioactive secondary metabolites to deter predators, compete for space, and prevent microbial fouling. canterbury.ac.nz The significant cytotoxicity of this compound suggests it could serve as a powerful defensive agent for Cliona nigricans.

Future research in this area should aim to directly investigate the chemical ecology of Clionastatins. This could involve studying the localization of the compound within the sponge tissue and its concentration changes in response to ecological pressures like predation or competition. researchgate.net Furthermore, it is important to determine whether this compound is produced by the sponge itself or by symbiotic microorganisms, a common origin for many marine natural products. canterbury.ac.nz Understanding the ecological function of these unique polyhalogenated steroids provides insight into the chemical strategies that lead to survival and success in the complex marine ecosystem.

Q & A

Q. What methodologies are recommended for the initial structural elucidation of Clionastatin B?

To confirm the structure of this compound, researchers should employ Computer-Assisted Structure Elucidation (CASE) combined with Density Functional Theory (DFT) calculations. CASE analyzes spectroscopic data (e.g., NMR, MS) to generate plausible structures, while DFT refines these models by predicting chemical shifts and validating correlations. For example, non-standard HMBC correlations (>3 bonds) can be resolved using DFT to distinguish between structural isomers .

Q. How should experimental protocols be designed to ensure reproducibility in this compound synthesis?

Q. What statistical approaches are essential for analyzing this compound’s bioactivity data?

Use hypothesis-driven tests (e.g., t-tests, ANOVA) to compare dose-response curves or IC50 values. Include confidence intervals and p-values to assess significance. For complex datasets, multivariate analyses (e.g., PCA) can identify latent variables influencing bioactivity. Always document assumptions (e.g., normality) and justify methods using prior literature .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

Discrepancies in chemical shifts (e.g., deviations >3 ppm) may arise from conformational flexibility or solvent effects. Address this by:

Q. What strategies optimize the yield of this compound in multi-step synthesis?

Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). For example:

Q. How should researchers address inconsistent bioactivity results across this compound studies?

Conduct a systematic review to identify variables such as:

Q. What computational tools are effective for predicting this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with MD simulations to study target binding.

- Validate predictions using SAR studies on synthetic analogs.

- Cross-reference with transcriptomic or proteomic data to identify downstream pathways .

Data Integrity and Reporting

Q. How to ethically report negative or inconclusive results in this compound research?

- Disclose raw datasets (e.g., failed synthesis attempts, non-significant bioactivity) in supplementary materials.

- Discuss limitations (e.g., sample size, assay sensitivity) to guide future studies.

- Adhere to journal guidelines requiring transparency to avoid publication bias .

Q. What criteria define sufficient evidence for this compound’s structural novelty?

- Full spectral assignment (1H/13C NMR, HRMS, IR).

- X-ray crystallography or ECD data for absolute configuration.

- Comparative analysis against databases (e.g., SciFinder, PubChem) to rule out prior isolation .

Comparative and Collaborative Studies

Q. How to design a comparative study between this compound and its analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.